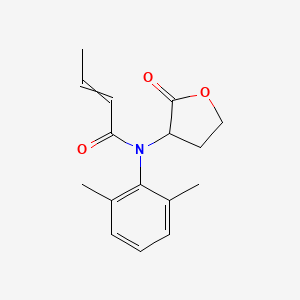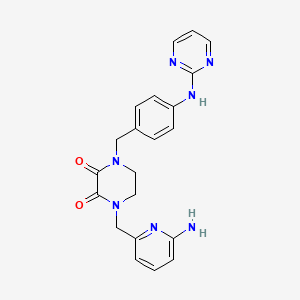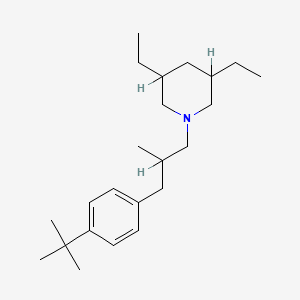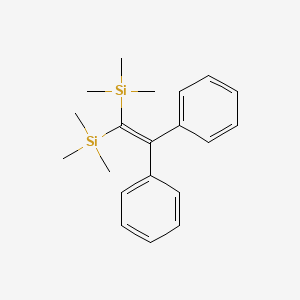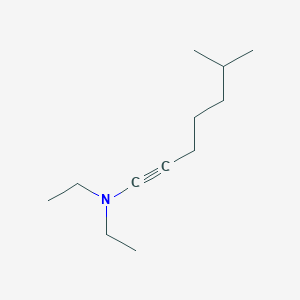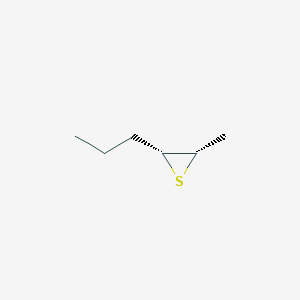
(2S,3R)-2-methyl-3-propylthiirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-methyl-3-propylthiirane is a chiral organosulfur compound with a three-membered thiirane ring This compound is notable for its stereochemistry, which is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-methyl-3-propylthiirane can be achieved through several methods. One common approach involves the reaction of a suitable epoxide with a thiol under basic conditions. For instance, the reaction of (2S,3R)-2-methyl-3-propyl-oxirane with hydrogen sulfide in the presence of a base like sodium hydroxide can yield the desired thiirane.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and efficient separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-methyl-3-propylthiirane undergoes various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiirane ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles like amines or alkoxides replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted thiiranes.
Scientific Research Applications
(2S,3R)-2-methyl-3-propylthiirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-2-methyl-3-propylthiirane involves its interaction with various molecular targets. The strained thiirane ring is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These reactions can modify biological molecules, potentially leading to therapeutic effects. The specific pathways and targets depend on the context of its use, such as in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-methyl-3-propyl-oxirane: An epoxide analog with similar stereochemistry but an oxygen atom instead of sulfur.
(2S,3R)-2-methyl-3-propyl-sulfide: A linear sulfur-containing compound without the strained ring structure.
Uniqueness
(2S,3R)-2-methyl-3-propylthiirane is unique due to its strained thiirane ring, which imparts high reactivity and distinct chemical properties compared to its analogs. This makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
73252-51-4 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
(2S,3R)-2-methyl-3-propylthiirane |
InChI |
InChI=1S/C6H12S/c1-3-4-6-5(2)7-6/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
VFTLVPVEAUNVOS-NTSWFWBYSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@@H](S1)C |
Canonical SMILES |
CCCC1C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




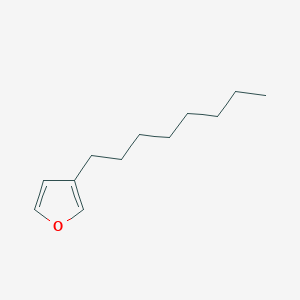
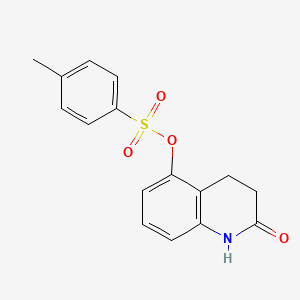
silane](/img/structure/B14446906.png)
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
